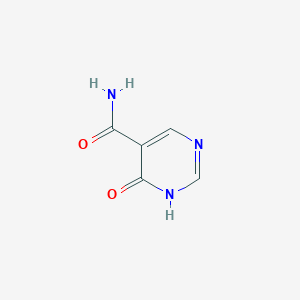
2-Ethyl-4-nitropyridine 1-oxide
Vue d'ensemble
Description
2-Ethyl-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C7H8N2O3 . It is a derivative of 4-nitropyridine .
Synthesis Analysis
The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis
The molecular structure of 2-Ethyl-4-nitropyridine 1-oxide consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO – 3 H 2SO mixed acid as the nitration reagent is usually exothermic .Physical And Chemical Properties Analysis
The molecular weight of 2-Ethyl-4-nitropyridine 1-oxide is 168.15000 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers.Applications De Recherche Scientifique
Greenhouse Gas Emissions from Aquaculture
- Aquaculture has been identified as a significant anthropogenic source of N2O emissions, a potent greenhouse gas. Studies estimate that global N2O-N emission from aquaculture could account for a substantial percentage of anthropogenic emissions if the industry continues to grow at current rates. The review suggests exploring aquaponic and biofloc technology aquaculture as methods to minimize emissions (Hu et al., 2012).
Sterilization of Medical Devices
- Ethylene oxide (EO) sterilization is a critical process in medical device development and sterilization. Despite its effectiveness, there's ongoing research to optimize EO sterilization cycles and improve safety protocols, given EO's toxicological properties. This research highlights the importance of understanding and managing the environmental and health impacts of chemical agents (Mendes et al., 2007).
Nitrous Oxide Production Pathways in Wastewater Treatment
- Isotope technology has been employed to quantify N2O production pathways in wastewater treatment systems (WWTS), aiming to mitigate the environmental impact of N2O emissions. This approach requires further improvement for accurate and reliable quantification, illustrating the complexity of studying nitrous oxide emissions and the potential relevance of related nitro compounds (Duan et al., 2017).
Behavior Management in Pediatric Dentistry
- Nitrous oxide (N2O) is widely used for behavior management in pediatric dentistry due to its excellent safety record. However, its use, especially in combination with other sedatives, requires careful consideration and periodic review to mitigate potential risks to patients and dental staff. This highlights the critical balance between clinical benefits and environmental or health risks associated with N2O and potentially related compounds (Levering & Welie, 2011).
Measurement and Mitigation of N2O Emissions
- Various approaches, including acetylene inhibition, 15N tracer techniques, and direct quantification methods, have been developed to measure and understand N2O emissions. These methodologies aim to address the challenges of quantifying denitrification processes, which are critical for managing the environmental impact of N2O emissions. This research underscores the importance of accurate measurement techniques in environmental science and the potential implications for studying related nitro compounds (Groffman et al., 2006).
Safety And Hazards
Orientations Futures
The continuous flow methodology used in the synthesis of 4-nitropyridine shows promise for the safe scale-up of the production process . This approach minimizes the accumulation of the highly energetic and potentially explosive nitration product . Future research may focus on optimizing this process and exploring its applicability to the synthesis of other nitropyridine derivatives.
Propriétés
IUPAC Name |
2-ethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKALKJBYTZOONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-nitropyridine 1-oxide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















